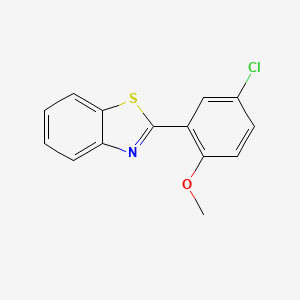
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as DCFEB and is used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.
作用机制
The mechanism of action of DCFEB involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DCFEB also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer progression. Additionally, DCFEB has been found to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell survival.
Biochemical and Physiological Effects:
DCFEB has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). DCFEB also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Furthermore, DCFEB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
DCFEB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic properties, making it a valuable tool for drug discovery. However, DCFEB also has some limitations. Its solubility in water is limited, which can affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which can limit its application in certain research studies.
未来方向
There are several future directions for the study of DCFEB. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its role in cancer therapy, particularly in combination with other chemotherapeutic agents. Furthermore, the development of novel formulations of DCFEB with improved solubility and bioavailability can enhance its therapeutic potential. Overall, the study of DCFEB is an exciting area of research that has the potential to lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis method of DCFEB involves the reaction of 3,5-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then chlorinated with thionyl chloride and further treated with ammonia to yield DCFEB. This synthesis method has been optimized to produce high yields of DCFEB with good purity.
科学研究应用
DCFEB has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and analgesic effects in various animal models. Moreover, DCFEB has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Its ability to modulate various signaling pathways involved in cancer progression has been extensively studied.
属性
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-2-21-14-4-3-9(5-13(14)18)15(20)19-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDTEZNBTZFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)




![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)

![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)